molecular formula C16H15FO3 B13896416 Ethyl 5-(Benzyloxy)-2-fluorobenzoate

Ethyl 5-(Benzyloxy)-2-fluorobenzoate

Cat. No.: B13896416
M. Wt: 274.29 g/mol
InChI Key: WGUJEGJISSBQBN-UHFFFAOYSA-N
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Description

Ethyl 5-(Benzyloxy)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(Benzyloxy)-2-fluorobenzoate typically involves the esterification of 5-(Benzyloxy)-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(Benzyloxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 5-(Benzyloxy)-2-fluorobenzoic acid.

    Reduction: Ethyl 5-(Benzyloxy)-2-fluorobenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(Benzyloxy)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(Benzyloxy)-2-fluorobenzoate is primarily related to its functional groups. The benzyloxy group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The ester group allows for hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid or alcohol.

Molecular Targets and Pathways:

    Enzymatic Hydrolysis: The ester group can be hydrolyzed by esterases, leading to the release of the benzoic acid derivative.

    Receptor Binding: The compound’s structure may allow it to interact with specific biological receptors, influencing its pharmacological activity.

Comparison with Similar Compounds

  • Ethyl 5-(Benzyloxy)-2-chlorobenzoate
  • Ethyl 5-(Benzyloxy)-2-methylbenzoate
  • Ethyl 5-(Benzyloxy)-2-bromobenzoate

Properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

ethyl 2-fluoro-5-phenylmethoxybenzoate

InChI

InChI=1S/C16H15FO3/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

WGUJEGJISSBQBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)F

Origin of Product

United States

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